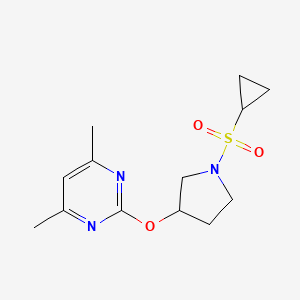

2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxy-4,6-dimethylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3S/c1-9-7-10(2)15-13(14-9)19-11-5-6-16(8-11)20(17,18)12-3-4-12/h7,11-12H,3-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFIJAJDXGUTEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)C3CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q. Key Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | K₂CO₃, DMF, 80°C | 60–70 |

| 2 | Cyclopropanesulfonyl chloride, Et₃N, CH₂Cl₂ | 45–55 |

Basic: How is the compound structurally characterized in academic research?

Answer:

Structural elucidation relies on:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., cyclopropylsulfonyl group at δ 1.0–1.5 ppm, pyrimidine protons at δ 6.5–7.0 ppm) .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ calculated for C₁₆H₂₂N₄O₃S: 367.1432) .

- X-ray Crystallography : For definitive stereochemical assignment of the pyrrolidine ring and sulfonyl group .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF, CH₂Cl₂) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : Flush eyes with water for 15 minutes if exposed; seek medical evaluation for inhalation .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Answer:

- Core Modifications :

- Vary substituents on the pyrimidine ring (e.g., replace methyl groups with halogens or electron-withdrawing groups).

- Modify the cyclopropylsulfonyl group (e.g., replace with aryl sulfonates) .

- Assay Design :

- Test kinase inhibition (e.g., EGFR, HER2) using fluorescence-based assays (IC₅₀ determination) .

- Compare binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Q. Example SAR Table :

| Modification | Kinase Inhibition (IC₅₀, nM) | Selectivity (EGFR/HER2) |

|---|---|---|

| 4,6-dimethyl | 50 ± 5 | 1:2 |

| 4-Cl,6-CH₃ | 30 ± 3 | 1:5 |

| Cyclobutylsulfonyl | 75 ± 8 | 1:1 |

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

- Reproducibility Checks :

- Validate assay conditions (e.g., ATP concentration, pH) across labs .

- Use standardized cell lines (e.g., HEK293 for kinase assays).

- Data Normalization :

- Report activity as % inhibition relative to positive controls (e.g., gefitinib for EGFR) .

- Account for batch-to-batch purity variations (e.g., HPLC purity ≥98%).

- Mechanistic Studies :

- Perform competitive binding assays to confirm target engagement .

Advanced: What computational approaches are used to predict the compound’s pharmacokinetic (PK) properties?

Answer:

- ADME Modeling :

- Molecular Dynamics (MD) :

- Simulate binding stability in kinase active sites (e.g., EGFR T790M mutant) over 100 ns trajectories .

Q. Predicted PK Parameters :

| Parameter | Value |

|---|---|

| Bioavailability | 40–50% |

| Half-life (t₁/₂) | 6–8 hours |

| Plasma Protein Binding | 85–90% |

Advanced: How to design in vivo efficacy studies for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.